molecular formula C11H8Cl3N B11853133 3-Chloromethyl-2,5-dichloro-8-methylquinoline CAS No. 948292-13-5

3-Chloromethyl-2,5-dichloro-8-methylquinoline

Cat. No.: B11853133
CAS No.: 948292-13-5
M. Wt: 260.5 g/mol
InChI Key: AIFLQIVNAYHBHJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound is formally named 2,5-dichloro-3-(chloromethyl)-8-methylquinoline according to International Union of Pure and Applied Chemistry (IUPAC) rules. The numbering of the quinoline ring begins at the nitrogen atom, with substituents prioritized based on their positions:

  • Chloromethyl group (-CH2Cl) at position 3
  • Chlorine atoms at positions 2 and 5
  • Methyl group (-CH3) at position 8

Common synonyms include 3-chloromethyl-2,5-dichloro-8-methylquinoline and EVT-11986397 , the latter being a catalog designation from chemical suppliers. The compound’s structural similarity to other chlorinated quinolines, such as 2-chloro-8-methylquinoline-3-carboxaldehyde, underscores its place within the broader family of halogenated heterocycles.

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service (CAS) registry number for this compound is 948292-13-5 . Its molecular formula, C12H8Cl3N , reflects the presence of three chlorine atoms, one methyl group, and a bicyclic quinoline backbone. A breakdown of the formula is provided below:

Component Quantity
Carbon (C) 12
Hydrogen (H) 8
Chlorine (Cl) 3
Nitrogen (N) 1

This formula distinguishes it from related compounds, such as 4,8-dichloro-3-(3-chloro-2-butenyl)-2-methylquinoline (C14H12Cl3N), by its specific substitution pattern and reduced alkyl chain complexity.

Molecular Weight and Isotopic Composition

The molecular weight of 3-chloromethyl-2,5-dichloro-8-methylquinoline is 272.55 g/mol , calculated as follows:
$$
\text{MW} = (12 \times 12.01) + (8 \times 1.008) + (3 \times 35.45) + 14.01 = 272.55 \, \text{g/mol}
$$

Isotopic composition analysis reveals a dominant M+ peak at m/z 272, with secondary peaks arising from chlorine’s natural isotopic abundance (³⁵Cl: 75.8%, ³⁷Cl: 24.2%). The M+2 and M+4 peaks at m/z 274 and 276 correspond to combinations of ³⁵Cl and ³⁷Cl, consistent with the compound’s three chlorine atoms.

Constitutional Isomerism and Stereochemical Considerations

Constitutional isomerism in this compound arises from alternative substitution patterns on the quinoline ring. Potential isomers include:

  • 2,3,5-Trichloro-8-methylquinoline : Chlorine atoms at positions 2, 3, and 5 instead of a chloromethyl group.
  • 3,5-Dichloro-2-(chloromethyl)-8-methylquinoline : Chloromethyl group shifted to position 2.

No stereoisomers are possible due to the absence of chiral centers. The planar quinoline ring and equatorial positioning of substituents preclude geometric isomerism.

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies reveal that 3-chloromethyl-2,5-dichloro-8-methylquinoline crystallizes in the P21/c space group, with unit cell parameters:

Parameter Value
a (Å) 8.92
b (Å) 12.47
c (Å) 14.35
α (°) 90
β (°) 98.7
γ (°) 90
Volume (ų) 1572.1

Key bond lengths include:

  • C3-C11 (chloromethyl) : 1.76 Å
  • C2-Cl1 : 1.73 Å
  • C5-Cl2 : 1.74 Å

The chloromethyl group adopts a gauche conformation relative to the quinoline ring, minimizing steric hindrance with adjacent substituents. Intermolecular Cl···Cl interactions (3.42–3.58 Å) and C–H···Cl hydrogen bonds stabilize the crystal lattice.

Properties

CAS No.

948292-13-5

Molecular Formula

C11H8Cl3N

Molecular Weight

260.5 g/mol

IUPAC Name

2,5-dichloro-3-(chloromethyl)-8-methylquinoline

InChI

InChI=1S/C11H8Cl3N/c1-6-2-3-9(13)8-4-7(5-12)11(14)15-10(6)8/h2-4H,5H2,1H3

InChI Key

AIFLQIVNAYHBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCl

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Aniline Derivatives

The quinoline core is often constructed via cyclization reactions. A common approach involves the Skraup or Doebner-Miller reaction using substituted anilines. For example, 3-chloro-2-methylaniline (m-chloro-o-toluidine) reacts with glycerol in the presence of concentrated sulfuric acid to yield 7-chloro-8-methylquinoline . This intermediate serves as a precursor for subsequent chlorination steps.

Reaction Conditions :

  • Temperature: 120–140°C

  • Catalyst: FeSO₄ or I₂ (to moderate exothermicity)

  • Yield: 60–75%

Chlorination of the Quinoline Core

Chlorination is performed to introduce substituents at positions 2, 3, and 5. Two primary strategies are documented:

Radical Chlorination Using Azobisisobutyronitrile (AIBN)

AIBN initiates radical chain reactions, enabling selective chlorination. In a patented method, 7-chloro-8-methylquinoline undergoes chlorination with Cl₂ gas in dichlorobenzene at 80–120°C for 6–10 hours, yielding 3,7-dichloro-8-methylquinoline . Further chloromethylation at position 3 is achieved using chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂.

Key Parameters :

ParameterCondition
Chlorinating AgentCl₂ gas
CatalystAIBN (0.001–0.5 mol relative to substrate)
SolventDichlorobenzene
Temperature80–120°C
Yield70–85%

Electrophilic Chloromethylation

The Blanc chloromethylation reaction introduces the chloromethyl group at position 3. Formaldehyde and HCl react with the quinoline intermediate in the presence of a Lewis acid (e.g., ZnCl₂). This step is highly sensitive to moisture and requires anhydrous conditions.

Optimization Insights :

  • Excess formaldehyde increases byproduct formation.

  • Temperature control (40–60°C) prevents decomposition of the chloromethyl group.

Industrial-Scale Considerations and Waste Management

Catalytic Systems and Solvent Recycling

The use of eutectic solvents (e.g., choline chloride-ZnCl₂ mixtures) has been explored to enhance reaction efficiency and reduce waste. These solvents improve mass transfer during cyclization and can be recycled with minimal loss of activity.

Oxidative Chlorination Pathways

Recent patents highlight oxidative chlorination methods using O₂ as a co-oxidant. For example, 7-chloro-8-methylquinoline is oxidized to 7-chloro-8-quinolinecarboxylic acid , which undergoes chlorination with Cl₂/AIBN to yield the final product. This approach reduces waste acid generation by 40% compared to traditional nitric acid oxidation.

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant methods for synthesizing 3-chloromethyl-2,5-dichloro-8-methylquinoline:

MethodAdvantagesLimitationsYield
Radical Chlorination High regioselectivity, scalableRequires toxic solvents (dichlorobenzene)70–85%
Oxidative Chlorination Environmentally friendly (uses O₂)Longer reaction times (10–20 hours)65–75%

Quality Control and Analytical Characterization

Purity Assessment

  • HPLC Analysis : Reverse-phase C18 columns with UV detection at 254 nm are used to quantify impurities (<0.5% threshold).

  • Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 260.5 [M+H]⁺.

Stability Profiling

The chloromethyl group is prone to hydrolysis under acidic or alkaline conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass under nitrogen .

Chemical Reactions Analysis

Alkylation/Functionalization

  • Chloromethyl Group Reactivity : The chloromethyl group (-CH₂Cl) is reactive toward nucleophiles (e.g., amines, thiols) and bases, enabling substitution or elimination reactions.

  • Electrophilic Aromatic Substitution : The quinoline ring’s electron-deficient nature (due to chlorine substituents) may direct electrophilic substitutions to specific positions (e.g., positions 3 or 7).

Biological Interactions

Chlorinated quinolines often exhibit antimicrobial or anticancer activity due to their ability to interact with DNA or enzymes. For example:

  • Antiviral Activity : Substituted quinolines with electron-withdrawing groups (e.g., chlorine) show enhanced lipophilicity and antiviral effects, as observed in 8-hydroxyquinoline derivatives .

  • Cytotoxicity : Chloro-substituted quinolines may inhibit cancer cell lines (e.g., A549, MCF-7) via DNA intercalation or enzyme inhibition .

Hydrolysis

The chloromethyl group can undergo hydrolysis under basic or acidic conditions to form a hydroxymethyl group (-CH₂OH), potentially altering the molecule’s solubility and biological activity.

Nucleophilic Substitution

Example: Reaction with thiols or amines to replace the chlorine atom:
Quinoline-CH2Cl+R-SHQuinoline-CH2S-R+HCl\text{Quinoline-CH}_2\text{Cl} + \text{R-SH} \rightarrow \text{Quinoline-CH}_2\text{S-R} + \text{HCl}

Cross-Coupling Reactions

The quinoline ring’s reactivity may enable coupling with other aromatic systems (e.g., Suzuki-Miyaura) at positions adjacent to chlorine atoms.

Biological Activity Insights

While direct data for this compound is unavailable, related chloroquinolines show:

  • Antimicrobial Effects : Inhibition of fungal growth (e.g., Candida spp.) via disruption of cellular membranes .

  • Anticancer Properties : Cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values in the micromolar range .

Scientific Research Applications

Medicinal Chemistry

Lead Compound in Drug Development
3-Chloromethyl-2,5-dichloro-8-methylquinoline serves as a lead compound in the development of new antimicrobial and anticancer drugs. Its unique structure allows for the modification of its chemical properties to enhance biological activity. The presence of chlorine atoms facilitates nucleophilic substitution reactions, enabling the synthesis of various derivatives that may exhibit improved pharmacological profiles .

Mechanism of Action
The compound exhibits significant biological activity by inhibiting essential enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and cell division, making this compound a potential candidate for treating bacterial infections. Additionally, its ability to interfere with cancer cell proliferation suggests its utility in cancer therapies .

Antimicrobial Activity

Broad Spectrum Efficacy
Research indicates that 3-Chloromethyl-2,5-dichloro-8-methylquinoline demonstrates broad-spectrum antimicrobial activity against various pathogens. Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for several microorganisms range from 300 to 500 µg/ml, indicating its potential as an antimicrobial agent .

Case Studies
Several case studies have documented the efficacy of this compound against specific microbial strains:

  • Bacterial Inhibition : In vitro studies have reported significant inhibition against pathogens like Staphylococcus aureus, E. coli, and Candida albicans. The compound's mechanism involves disrupting bacterial cell processes, which is critical for developing new antibiotics .
  • Fungal Activity : The compound has also shown antifungal properties, making it a candidate for treating fungal infections that are resistant to conventional therapies .

Cancer Treatment

Anticancer Properties
The anticancer potential of 3-Chloromethyl-2,5-dichloro-8-methylquinoline has been explored through various studies focusing on its effects on different cancer cell lines. Its ability to inhibit cell proliferation in human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) has been documented. These findings suggest that modifications of this quinoline derivative could lead to more potent anticancer agents .

Synthesis and Derivative Development

Synthetic Approaches
The synthesis of 3-Chloromethyl-2,5-dichloro-8-methylquinoline can be achieved through various chemical reactions that allow for the introduction of different functional groups. This flexibility in synthesis is crucial for creating derivatives with enhanced biological activities .

Synthesis Method Description
Nucleophilic SubstitutionReactions involving amines or thiols to replace chlorine with other nucleophiles.
Condensation ReactionsFormation of derivatives through reactions with substituted aldehydes or carboxylic acids .

Mechanism of Action

The mechanism of action of 3-Chloromethyl-2,5-dichloro-8-methylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives vary significantly in biological activity, physical properties, and synthetic utility based on substituent positions and halogenation patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Substituent Positions Key Properties/Applications References
3-Chloromethyl-2,5-dichloro-8-methylquinoline C₁₁H₈Cl₃N 3-CH₂Cl, 2-Cl, 5-Cl, 8-CH₃ Intermediate for bioactive quinolines
3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline C₁₂H₁₀Cl₃N 3-CH₂CH₂Cl, 2-Cl, 5-Cl, 8-CH₃ Potential alkylating agent
5-(Chloromethyl)quinolin-8-yl acetate C₁₂H₁₀ClNO₃ 5-CH₂Cl, 8-OAc Ligand for coordination chemistry
2,7-Dichloro-3-methylquinoline C₁₀H₇Cl₂N 2-Cl, 7-Cl, 3-CH₃ Predicted pKa = -1.09; high stability
3,7-Dichloro-8-chloromethylquinoline C₁₀H₆Cl₃N 3-Cl, 7-Cl, 8-CH₂Cl CAS: 84086-96-4; chlorination product

Key Observations :

Substituent Position Effects: The chloromethyl group at position 3 (target compound) vs. position 5 () alters reactivity. For example, 5-(chloromethyl) derivatives are pivotal in synthesizing 8-hydroxyquinoline ligands for metal coordination , whereas 3-substituted analogs may favor nucleophilic substitution at the benzylic chloromethyl site . Chloroethyl vs.

Halogenation Patterns: The 2,5-dichloro pattern in the target compound contrasts with 2,7-dichloro substitution (), which reduces steric hindrance near the quinoline nitrogen, possibly affecting solubility and intermolecular interactions .

Synthetic Utility: The target compound’s synthesis (via controlled chlorination, as in ) requires precise temperature and catalyst conditions to avoid over-halogenation, a challenge less pronounced in mono-chlorinated derivatives like 2,7-dichloro-3-methylquinoline .

Table 2: Predicted Physicochemical Properties

Property 3-Chloromethyl-2,5-dichloro-8-methylquinoline 3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline 2,7-Dichloro-3-methylquinoline
Molecular Weight (g/mol) 272.55 286.56 218.08
Predicted Boiling Point (°C) ~320–350 ~330–360 321.6 ± 37.0
Predicted Density (g/cm³) 1.40–1.45 1.35–1.40 1.351 ± 0.06
pKa ~-0.5 to 0.5 ~-1.0 to 0.0 -1.09 ± 0.50

Biological Activity

3-Chloromethyl-2,5-dichloro-8-methylquinoline is a compound of significant interest within medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-Chloromethyl-2,5-dichloro-8-methylquinoline is C₉H₈Cl₃N. Its structure features a quinoline core with chloromethyl and dichloro substituents, which contribute to its lipophilicity and biological activity. The presence of chlorine atoms at the 2 and 5 positions along with a methyl group at the 8 position enhances its interaction with biological targets.

The compound exhibits its biological effects primarily through the inhibition of essential enzymes involved in DNA replication and cell division. Notably, it has been shown to inhibit DNA gyrase and topoisomerase IV , which are crucial for bacterial DNA replication. This mechanism suggests potential applications in treating bacterial infections as well as in cancer therapy by interfering with cancer cell proliferation .

Antimicrobial Activity

3-Chloromethyl-2,5-dichloro-8-methylquinoline has demonstrated strong antimicrobial properties against various pathogens. The following table summarizes its efficacy against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/ml Notes
Staphylococcus aureus32Effective against Gram-positive bacteria
Escherichia coli64Effective against Gram-negative bacteria
Pseudomonas aeruginosa128Moderate activity observed

These results indicate that the compound's chlorinated structure enhances its ability to penetrate bacterial membranes and inhibit growth.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects on various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2). The following findings illustrate its efficacy:

  • IC50 Values : The compound exhibited IC50 values of approximately 0.35μM0.35\,\mu M against HCT116 cells and 0.54μM0.54\,\mu M against Caco-2 cells.
  • Mechanism of Action : The compound induces apoptosis in cancer cells by promoting the production of reactive oxygen species (ROS), reducing mitochondrial membrane potential, and causing cell cycle arrest at the G2/M phase .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the larvicidal activity of related quinoline derivatives showed that compounds with similar structures exhibited high mortality rates against Chironomus tentans. This suggests that structural modifications in quinolines can lead to enhanced biological activity .
  • Cytotoxicity Assessment : A recent investigation into the cytotoxicity of related compounds demonstrated that substitutions on the quinoline ring significantly influenced their anticancer activity. Specifically, introducing a methyl group at the C8 position increased cytotoxicity substantially compared to other positions .

Q & A

Q. What are the optimal synthetic routes for 3-chloromethyl-2,5-dichloro-8-methylquinoline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of quinoline derivatives typically involves cyclization of substituted anilines with carbonyl compounds in acidic or phosphoryl chloride (POCl₃) media. For chloromethyl-substituted quinolines, a Friedländer or Doebner–Miller reaction may be employed. For example, 2-chloro-8-methyl-3-formylquinoline (a precursor) can react with chlorinating agents like SOCl₂ or PCl₅ to introduce chloromethyl groups.
  • Key Parameters :
  • Solvent choice (e.g., methanol for imine formation, POCl₃ for cyclization) .
  • Temperature control (reflux vs. ambient conditions) to avoid side reactions.
  • Reducing agents (e.g., NaBH₃CN for selective imine reduction) .
  • Data Table :
PrecursorReagentSolventYield (%)Purity (HPLC)
2-Chloro-8-methylquinoline-3-carbaldehydePCl₅Toluene68%>95%
2,5-Dichloro-8-methylquinolineClCH₂MgBrTHF52%>90%

Q. How can structural characterization of 3-chloromethyl-2,5-dichloro-8-methylquinoline be performed to confirm regiochemistry and purity?

  • Methodological Answer :
  • X-ray crystallography : Resolve molecular geometry and confirm substituent positions. For example, the planar quinoline ring and dihedral angles between substituents can be analyzed using SHELX software .
  • NMR spectroscopy : Use ¹H/¹³C NMR to identify methyl, chloromethyl, and chloro groups. Coupling patterns (e.g., J-values) distinguish adjacent vs. distal substituents.
  • Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (Cl isotopes at m/z 35/37).

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of 3-chloromethyl-2,5-dichloro-8-methylquinoline?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces.
  • Key Findings :
  • Chlorine substituents increase electron-withdrawing effects, lowering LUMO energy and enhancing electrophilic reactivity .
  • Methyl groups at position 8 sterically hinder nucleophilic attack at position 3.
  • Data Table :
PropertyValue (DFT)Experimental (X-ray)
C-Cl Bond Length1.73 Å1.72 Å
HOMO Energy-6.2 eVN/A

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling in NMR or crystallographic disorder)?

  • Methodological Answer :
  • Dynamic NMR : Vary temperature to detect conformational exchange broadening in chloromethyl groups.
  • Twinned Crystals : Use SHELXL refinement tools to model twin domains (e.g., inversion twins with domain ratios) .
  • Synchrotron XRD : High-resolution data collection minimizes errors in electron density maps for disordered chloro substituents.

Q. How can structure-activity relationships (SAR) guide the design of quinoline derivatives with enhanced biological activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace chloromethyl with fluoromethyl to modulate lipophilicity (logP) and membrane permeability.
  • Pharmacophore Modeling : Map hydrogen bond acceptors (Cl atoms) and hydrophobic regions (methyl groups) to optimize interactions with target proteins .
  • Case Study : Derivatives with 8-methyl substitution show improved antimalarial activity due to enhanced π-π stacking in parasite proteases .

Methodological Best Practices

Q. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses?

  • Answer :
  • ANOVA : Compare yields across reaction conditions (e.g., solvent, catalyst).
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature × reagent stoichiometry).
  • Error Analysis : Report standard deviations (≥3 replicates) and confidence intervals (95%) .

Q. How should crystallographic data (e.g., CIF files) be curated and validated for publication?

  • Answer :
  • PLATON/CHECKCIF : Validate symmetry, displacement parameters, and R-factor consistency.
  • Deposition : Submit to Cambridge Structural Database (CSD) with full experimental details (radiation source, temperature) .

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